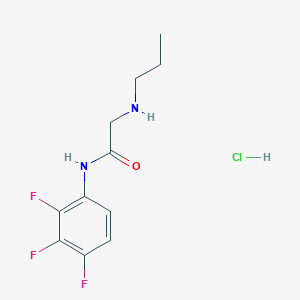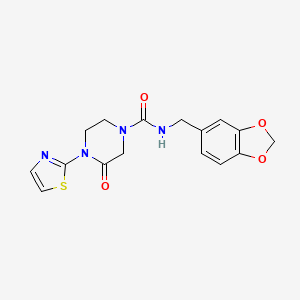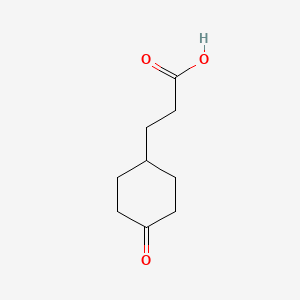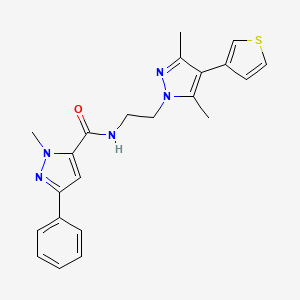![molecular formula C8H11ClO4S B2701532 Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate CAS No. 2172572-98-2](/img/structure/B2701532.png)
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate, also known as MCHC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a spirocyclic sulfonamide that has been synthesized using a variety of methods. MCHC has been found to exhibit interesting biological activity, which has led to its investigation as a potential drug candidate.
Applications De Recherche Scientifique
Synthesis of Conformationally Restricted Amino Acids
A study by Yashin et al. (2017) focused on synthesizing novel spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid. These compounds are promising modulators of GABAergic cascades in the human central nervous system. The synthesis methods employed include catalytic [1+2] cycloaddition and a modified Curtius reaction, underlining the compound's relevance in designing new neurotransmitter analogs (Yashin et al., 2017).
Novel Bornane Synthesis
Föhlisch et al. (2002) explored the synthesis of bornane derivatives through reactions of thiatricycle compounds derived from spiro[2.4]hepta-4,6-diene, highlighting a unique approach to generating complex molecular structures from simpler spiro compounds (Föhlisch, Abu Bakr, & Fischer, 2002).
Acid-Catalyzed Reactions and Ring Expansion
Adam and Crämer (1987) detailed the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, showing how such processes can lead to various hydroxy esters and unsaturated alcohols, demonstrating the compound's potential in synthesizing a broad range of chemical structures (Adam & Crämer, 1987).
Competitive Atom Shifts in Carbene Reactions
Rosenberg, Schrievers, and Brinker (2016) examined the strained carbene spiro[3.3]hept-1-ylidene, highlighting its role in understanding the mechanistic aspects of [1,2]-sigmatropic rearrangements. This study underscores the compound's importance in the field of theoretical and computational chemistry (Rosenberg, Schrievers, & Brinker, 2016).
Propriétés
IUPAC Name |
methyl 5-chlorosulfonylspiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)6-4-8(6)2-5(3-8)14(9,11)12/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAGPVNBAMMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

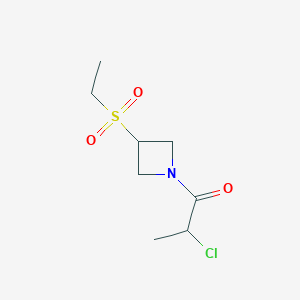
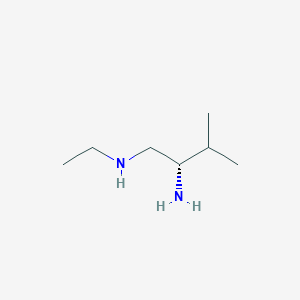
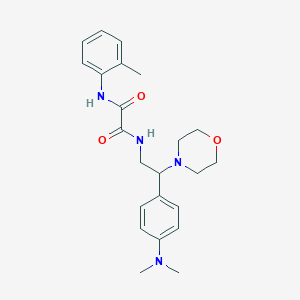
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)



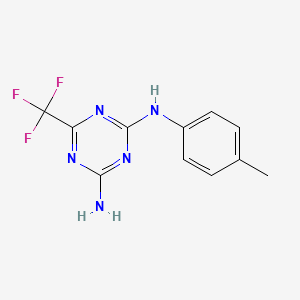
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)
